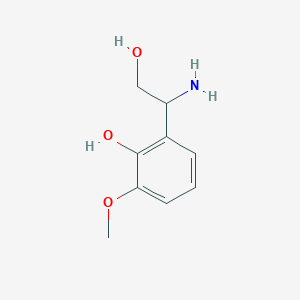

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol

CAS No.:

Cat. No.: VC18156269

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO3 |

|---|---|

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | 2-(1-amino-2-hydroxyethyl)-6-methoxyphenol |

| Standard InChI | InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3 |

| Standard InChI Key | UKIURAQTTNJVFG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1O)C(CO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Functional Groups

The compound’s IUPAC name, 2-(1-amino-2-hydroxyethyl)-6-methoxyphenol, delineates its structure: a benzene ring substituted with a methoxy group (-OCH₃) at position 6 and a 1-amino-2-hydroxyethyl chain (-CH(NH₂)CH₂OH) at position 2 . The presence of both amino and hydroxyl groups on the ethyl side chain introduces hydrogen-bonding capabilities, which may influence solubility and reactivity. The methoxy group, being electron-donating, likely affects the aromatic ring’s electronic density, altering its susceptibility to electrophilic substitution reactions.

Synonyms and Registry Information

Alternative names for this compound include β-amino-2-hydroxy-3-methoxy-benzeneethanol and 2-(1-amino-2-hydroxyethyl)-6-methoxyphenol . Its CAS Registry Number (1337629-83-0) and MDL Number (MFCDXXXXXX) facilitate precise identification in chemical databases.

Synthesis and Manufacturing

Reductive Amination of a Keto Intermediate

A ketone precursor, such as 2-(2-hydroxyacetyl)-6-methoxyphenol, could undergo reductive amination using ammonia or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN) . This method is widely employed for introducing amino groups adjacent to hydroxyl functionalities.

Industrial-Scale Production

Tianjin Xinghan Biotechnology Co., Ltd. (China) is the primary commercial supplier, offering the compound in bulk quantities . Their production process likely involves multi-step organic synthesis, though proprietary details remain undisclosed.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

-

Water: Moderate solubility due to hydrogen-bonding capacity.

-

Organic Solvents: Likely soluble in methanol, ethanol, and DMSO; sparingly soluble in apolar solvents like hexane.

Stability under ambient conditions is presumed high, though the amino group may necessitate inert storage to prevent oxidation.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in β-adrenergic agonists and antimicrobial agents. For example, the hydroxyethylamine moiety is a key pharmacophore in bronchodilators like salbutamol . Its potential as a synthetic intermediate warrants further investigation.

Chemical Research

In organic chemistry, this phenol derivative could serve as a building block for synthesizing complex molecules, particularly those requiring regioselective functionalization of aromatic rings.

| Parameter | Value |

|---|---|

| Purity | >95% (HPLC) |

| Packaging | 1 kg, 5 kg, 25 kg |

| Price Range | $800–$1,200/kg (bulk) |

Regulatory Status

No regulatory restrictions (e.g., REACH, TSCA) are currently reported, though compliance with regional chemical safety guidelines is mandatory for international shipments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume